molecular formula C19H21NO B1662574 4-P-Pdot CAS No. 620170-78-7

4-P-Pdot

货号: B1662574
CAS 编号: 620170-78-7
分子量: 279.4 g/mol
InChI 键: RCYLUNPFECYGDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

AH-024 的合成涉及多个步骤,从制备四氢萘环体系开始。关键的合成路线包括以下步骤:

化学反应分析

AH-024 会经历几种类型的化学反应,包括:

    氧化: 该化合物在特定条件下可以被氧化形成各种氧化产物。

    还原: 还原反应可以用于修饰四氢萘环上的官能团。

    取代: 取代反应,特别是在苯环上,可以引入不同的取代基以改变化合物的性质。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种卤化剂用于取代反应。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

Applications in Reproductive Biology

Case Study: Granulosa Cells
Research has demonstrated that 4-P-PDOT influences the response of bovine granulosa cells to melatonin. In a study examining the effects of melatonin on gene expression related to apoptosis and cell cycle regulation, the presence of this compound altered the expression levels of critical genes such as Bcl2, CyclinD1, and P21. This indicates that this compound can modulate melatonin's effects on ovarian function and may have implications for fertility treatments .

Gene Control Expression Expression with Melatonin Expression with Melatonin + this compound
Bcl2BaselineIncreasedDecreased
CyclinD1BaselineIncreasedNo significant change
P21BaselineIncreasedDecreased

Neuroprotective Studies

Case Study: Calcium Regulation in Neurons
this compound has been shown to block the inhibitory effects of melatonin on calcium influx in retinotectal axons. This suggests that it plays a role in modulating calcium levels during neuronal signaling, which is crucial for understanding neuroprotective mechanisms against excitotoxicity .

Impact on Oocyte Maturation

Case Study: Porcine Oocyte Maturation
In studies involving porcine oocytes, the addition of melatonin improved maturation rates, while co-treatment with this compound did not significantly alter maturation outcomes compared to controls. This suggests that while melatonin enhances maturation, its action can be selectively inhibited by this compound without adversely affecting overall maturation rates .

Treatment Group Nuclear Maturation Rate (%)
Control89.7 ± 0.6
Melatonin91.5 ± 1.5
Melatonin + Luzindole88.9 ± 0.5
Melatonin + this compound89.2 ± 0.8

Potential Therapeutic Applications

Given its role as an MT2 antagonist, this compound may have therapeutic potential in conditions where melatonin signaling is dysregulated, such as sleep disorders or metabolic syndrome. Its ability to selectively inhibit MT2 could lead to novel treatment strategies that leverage this pathway for therapeutic benefit.

作用机制

AH-024 通过选择性地结合 MT2 褪黑素受体亚型发挥作用,从而阻断褪黑素在这些受体上的作用 . 这种选择性拮抗作用使研究人员能够在不受到 MT1 受体干扰的情况下研究 MT2 受体的特定功能。所涉及的分子靶点包括 MT2 受体,受影响的途径是与褪黑素信号传导相关的途径。

相似化合物的比较

与其他褪黑素受体拮抗剂相比,AH-024 在对 MT2 受体亚型的选择性方面具有独特性。类似的化合物包括:

AH-024 的独特性在于它能够清楚地区分 MT2 和 MT1 受体亚型,使其成为褪黑素受体研究的宝贵工具 .

生物活性

4-P-PDOT (cis-4-phenyl-2-propionamidotetralin) is a selective antagonist of the melatonin receptor MT2. This compound has garnered attention for its role in various biological processes, particularly in relation to melatonin's effects on cell signaling, apoptosis, and developmental biology. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily as an antagonist to melatonin receptors, specifically targeting the MT2 receptor. This interaction disrupts melatonin's physiological effects, which include regulation of circadian rhythms, modulation of reproductive functions, and influence on apoptosis in various cell types.

Case Studies and Research Findings

  • Effect on Granulosa Cells :
    A study investigated the impact of this compound on bovine granulosa cells treated with melatonin. The results indicated that this compound effectively blocked the apoptotic effects of melatonin at low concentrations (10^-9 M), altering the expression levels of key apoptosis-related genes such as Bcl2, Bax, caspase-3, and p53. Specifically, while high doses of melatonin (10^-5 M) did not show significant changes in gene expression when combined with this compound, the low-dose treatment revealed a marked disruption in gene regulation associated with cell survival pathways .
  • Developmental Impact in Chick Embryos :
    In chick embryos, this compound was shown to influence eye and heart morphogenesis. The compound was administered at varying concentrations, demonstrating a concentration-dependent effect on heart development. Notably, embryos treated with 0.1 µmol l^-1 of this compound exhibited abnormal heart phenotypes characterized by incomplete looping and sustained heartbeats post-excision from eggs . This study highlights the critical role of melatonin signaling during embryonic development and how its inhibition can lead to developmental anomalies.

Data Table: Effects of this compound on Gene Expression

Treatment GroupGene Expression ChangesNotes
ControlBaseline levelsNo treatment
Melatonin (10^-5 M)No significant changeHigh dose; apoptosis inhibited
Melatonin + this compound (10^-9 M)Altered expression of Bcl2, BaxBlocked low-dose melatonin effects
Melatonin + luzindoleSimilar to this compoundBoth antagonists showed comparable results

Pharmacological Studies

Pharmacological studies have demonstrated that this compound significantly counteracts the antioxidant effects mediated by melatonin. For instance, it disrupts the GSH/GSSG ratio and affects pathways involving phospho-ERK and Nrf2 nuclear translocation . These findings suggest that this compound can modulate oxidative stress responses in cells, further implicating its role in cellular signaling pathways.

In Silico Predictions

In silico analyses have been conducted to predict the biological activity spectrum of this compound. These studies indicate potential interactions with various biological targets beyond melatonin receptors, suggesting a broader pharmacological profile that warrants further investigation .

属性

IUPAC Name

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYLUNPFECYGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134865-74-0
Record name 4-P-PDOT
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134865-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 134865-74-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-P-Pdot
Reactant of Route 2
Reactant of Route 2
4-P-Pdot
Reactant of Route 3
Reactant of Route 3
4-P-Pdot
Reactant of Route 4
4-P-Pdot
Reactant of Route 5
4-P-Pdot
Reactant of Route 6
Reactant of Route 6
4-P-Pdot
Customer
Q & A

Q1: What is the primary target of 4-P-PDOT?

A1: this compound primarily acts as a selective antagonist of the melatonin receptor MT2. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound exert its antagonistic effects on the MT2 receptor?

A2: this compound binds to the MT2 receptor, preventing the binding of endogenous melatonin. This competitive antagonism blocks the downstream signaling cascades typically activated by melatonin. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Which signaling pathways are affected by this compound's antagonism of the MT2 receptor?

A3: Research suggests that this compound's interaction with the MT2 receptor can modulate several signaling pathways, including: * G protein-coupled pathways: this compound can inhibit melatonin-induced activation of G proteins, specifically the Gi/o subtype, affecting downstream effectors such as adenylate cyclase and phospholipase C. [, , , , , , , , , ] * cAMP/PKA pathway: this compound can interfere with melatonin's ability to regulate intracellular cAMP levels and the activity of protein kinase A (PKA), impacting cellular processes such as gene expression and cell proliferation. [, , , , , , , , ] * ERK/CREB pathway: Evidence indicates that this compound can modulate the phosphorylation and activity of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), potentially influencing cellular responses related to stress, survival, and differentiation. [, , , , , ] * NF-κB pathway: Studies suggest that this compound might impact the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a role in inflammation, immune responses, and cell survival. [, , , , , ]

Q4: Can this compound exhibit agonistic activity at the MT2 receptor?

A4: While primarily characterized as an antagonist, some studies suggest that this compound may exhibit partial agonistic activity at the MT2 receptor under specific experimental conditions or in particular cell types. Further research is needed to fully elucidate these potential effects. [, , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H21NO, and its molecular weight is 279.38 g/mol. [, , , , , , , , , , , , , , , , , , , ]

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), has been used to characterize this compound and its derivatives, aiding in structure confirmation and analysis of its stereochemistry. [, , ]

Q7: How do structural modifications of this compound affect its activity and selectivity?

A7: Modifications to the this compound structure can significantly impact its pharmacological profile: * Stereochemistry: The cis isomer of this compound generally exhibits higher affinity for the MT2 receptor compared to the trans isomer. [, , ] * Substitutions: Introducing specific substituents, such as a methoxy group at the 8-position, can enhance binding affinity for melatonin receptors. [] * Derivatization: Synthesizing novel derivatives by modifying different functional groups on the this compound scaffold can lead to compounds with altered receptor subtype selectivity, potency, or even agonistic properties. [, , ]

Q8: What are some examples of in vitro and in vivo studies using this compound?

A8: this compound has been utilized in various experimental settings to explore the role of the MT2 receptor in different physiological and pathological processes. Examples include: * In vitro studies: Investigating the effects of this compound on melatonin-mediated signaling pathways, gene expression, and cellular responses in various cell types, including cancer cells, immune cells, and neuronal cells. [, , , , , , , , , , , , , , , , , , , ] * In vivo studies: Examining the impact of this compound on animal models of various conditions, such as pain, inflammation, cancer, and neurodegenerative diseases, to assess the potential therapeutic benefits of targeting the MT2 receptor. [, , , , , , , , , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。